tert-butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate
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Overview
Description
tert-Butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate: is an organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate typically involves multiple steps, starting from basic pyrazole derivatives. One common method involves the following steps:
Amination: Starting with a pyrazole derivative, an amination reaction is performed to introduce the amino group.
Reduction: The intermediate product undergoes reduction to form the desired amine.
Esterification: The amine is then esterified to introduce the tert-butyl carbamate group.
Protection and Condensation: The amino group is protected, and the final condensation step yields the target compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated systems for purification and the use of mild reagents to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carbamate groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce new functional groups .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a versatile intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding. Its unique structure allows it to interact with various biological molecules, making it useful in biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug design and development, particularly in targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (3-bromopropyl)carbamate
Uniqueness: tert-Butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its amino and carbamate groups provide versatility in synthetic applications, making it a valuable compound in various scientific fields .
Properties
Molecular Formula |
C11H20N4O2 |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-1-propylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C11H20N4O2/c1-5-6-15-7-8(12)9(14-15)13-10(16)17-11(2,3)4/h7H,5-6,12H2,1-4H3,(H,13,14,16) |
InChI Key |
LTMYJHKRDSMXKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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